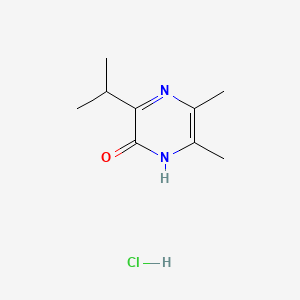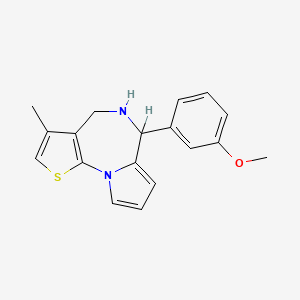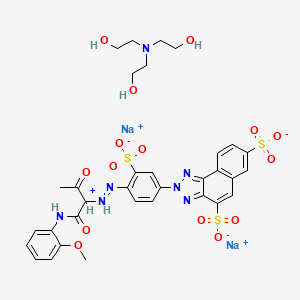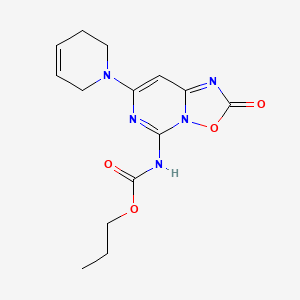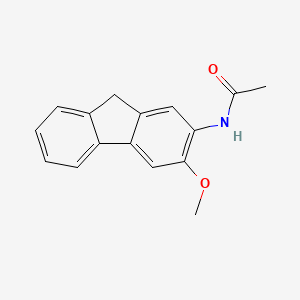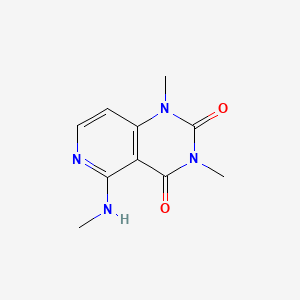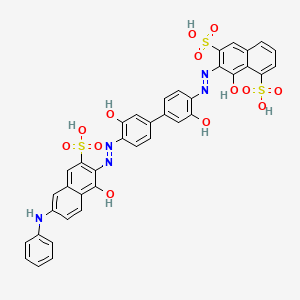
Direct Blue 98 free acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Direct Blue 98 free acid: is a synthetic dye belonging to the class of direct dyes. It is known for its vibrant blue color and is commonly used in various industrial applications, particularly in the textile industry. The molecular formula of this compound is C38H27N5O13S3 , and it has a molecular weight of 857.842 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Direct Blue 98 free acid typically involves the diazotization of aromatic amines followed by coupling with suitable coupling components. The process begins with the diazotization of a primary aromatic amine using sodium nitrite and hydrochloric acid at low temperatures. The diazonium salt formed is then coupled with a coupling component, such as a naphthol derivative, under alkaline conditions to form the dye .
Industrial Production Methods: In industrial settings, the production of this compound involves several steps, including diazotization, coupling, and purification. The process is optimized to ensure high yield and purity of the dye. The final product is often subjected to spray drying to obtain a powdered form of the dye, which is easier to handle and use in various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Direct Blue 98 free acid undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can break down the azo bonds in the dye, resulting in the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Strong nucleophiles like hydroxide ions can facilitate substitution reactions.
Major Products Formed:
Oxidation: Various oxidation products, including quinones and other aromatic compounds.
Reduction: Aromatic amines and other reduced derivatives.
Substitution: Substituted aromatic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Direct Blue 98 free acid has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in various analytical techniques to study chemical reactions and properties.
Biology: Employed in staining techniques to visualize biological samples, particularly in histology and cytology.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the paper and leather industries
Mécanisme D'action
The mechanism of action of Direct Blue 98 free acid involves its interaction with various molecular targets. The dye molecules bind to specific sites on the substrate, such as cellulose fibers in textiles, through hydrogen bonding and van der Waals forces. This binding results in the coloration of the substrate. In biological applications, the dye can interact with cellular components, allowing for visualization under a microscope .
Comparaison Avec Des Composés Similaires
- Direct Blue 1
- Direct Blue 6
- Direct Blue 14
- Direct Blue 72
- Direct Blue 130
Comparison: Direct Blue 98 free acid is unique due to its specific molecular structure, which imparts distinct color properties and binding affinities. Compared to other direct blue dyes, this compound offers better solubility and stability, making it more suitable for certain applications .
Propriétés
Numéro CAS |
753385-40-9 |
|---|---|
Formule moléculaire |
C38H27N5O13S3 |
Poids moléculaire |
857.8 g/mol |
Nom IUPAC |
7-[[4-[4-[(6-anilino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]-3-hydroxyphenyl]-2-hydroxyphenyl]diazenyl]-8-hydroxynaphthalene-1,6-disulfonic acid |
InChI |
InChI=1S/C38H27N5O13S3/c44-29-16-20(9-13-27(29)40-42-35-33(59(54,55)56)19-23-15-25(11-12-26(23)37(35)46)39-24-6-2-1-3-7-24)21-10-14-28(30(45)17-21)41-43-36-32(58(51,52)53)18-22-5-4-8-31(57(48,49)50)34(22)38(36)47/h1-19,39,44-47H,(H,48,49,50)(H,51,52,53)(H,54,55,56) |
Clé InChI |
HKRMSBZMWUCAKS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=C(C=C(C=C4)C5=CC(=C(C=C5)N=NC6=C(C=C7C=CC=C(C7=C6O)S(=O)(=O)O)S(=O)(=O)O)O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


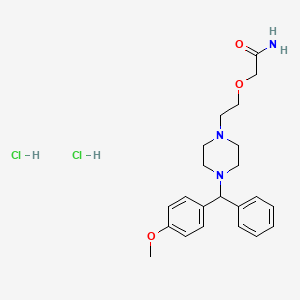
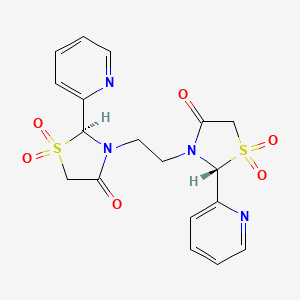

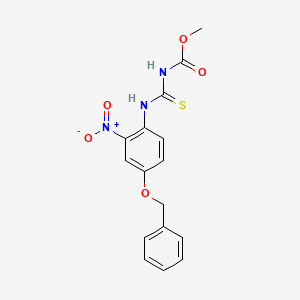

![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2R,3R,4S,5R,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12756373.png)
